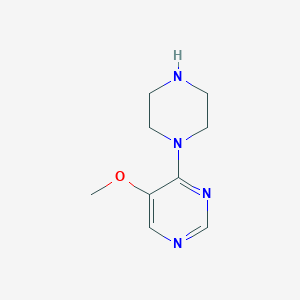

5-Methoxy-4-(piperazin-1-yl)pyrimidine

概要

説明

“5-Methoxy-4-(piperazin-1-yl)pyrimidine” is a synthetic compound that belongs to the class of pyrimidine derivatives . It has a molecular formula of C9H14N4O and a molecular weight of 194.23 g/mol .

Molecular Structure Analysis

The molecular structure of “5-Methoxy-4-(piperazin-1-yl)pyrimidine” consists of a pyrimidine ring substituted with a methoxy group at the 5th position and a piperazine ring at the 4th position .Physical And Chemical Properties Analysis

“5-Methoxy-4-(piperazin-1-yl)pyrimidine” is a white crystalline powder. It is insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide. It has a melting point of 60-64 °C and a predicted boiling point of 368.6±37.0 °C . The predicted density is 1.154±0.06 g/cm3 .科学的研究の応用

Acetylcholinesterase Inhibition for Alzheimer’s Disease (AD) Treatment

- Application : MPP derivatives have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for AD treatment. AChEIs enhance ACh levels by inhibiting acetylcholinesterase, which hydrolyzes ACh in the brain. Compound 6g, in particular, exhibited potent inhibitory activity against AChE, making it a potential lead compound for AD drug development .

Selective Activation of 5-HT1A Receptors

- Application : Researchers use MPP to study the physiological effects of serotonin and its signaling pathways. Its ability to specifically target the 5-HT1A receptor makes it valuable in pharmacology and neuroscience experiments.

Antibacterial Activity via Oxidoreductase Inhibition

- Application : Docking simulations revealed that certain piperazine chrome-2-one derivatives effectively inhibit oxidoreductase enzymes. These compounds stabilize enzyme-inhibitor complexes through hydrophobic interactions, potentially offering antibacterial effects .

Targeting Poly (ADP-Ribose) Polymerase (PARP) in Breast Cancer Cells

- Application : Novel MPP derivatives have been developed to target PARP in human breast cancer cells. These compounds may have implications for cancer therapy .

作用機序

Target of Action

Related compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been designed and synthesized as acetylcholinesterase inhibitors (acheis) for the treatment of alzheimer’s disease . Acetylcholinesterase (AChE) is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain, playing an important role in learning and memory .

Mode of Action

Related compounds have shown to inhibit ache, thereby increasing the level of ach in the brain, which can enhance cognition functions .

Biochemical Pathways

Related compounds have shown to affect the cholinergic neurotransmission by inhibiting ache, thereby modulating acetylcholine and enhancing cognition functions .

特性

IUPAC Name |

5-methoxy-4-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-14-8-6-11-7-12-9(8)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMFVGRBITWGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CN=C1N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439574 | |

| Record name | 5-Methoxy-4-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-4-(piperazin-1-yl)pyrimidine | |

CAS RN |

141071-86-5 | |

| Record name | 5-Methoxy-4-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

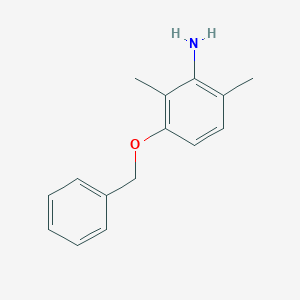

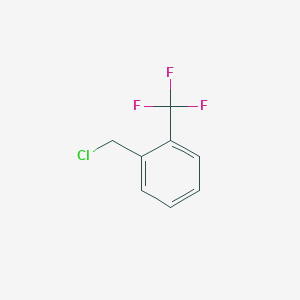

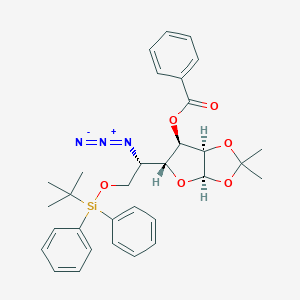

Synthesis routes and methods I

Procedure details

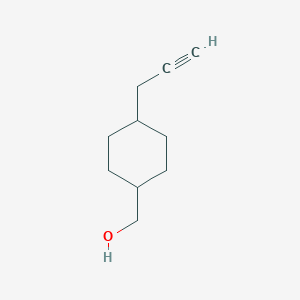

Synthesis routes and methods II

Procedure details

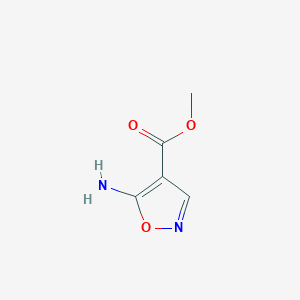

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,22S,25S,28R,31R,42S)-22-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B133501.png)

![N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide](/img/structure/B133507.png)

![3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B133521.png)

![(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]-N-[2-[[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[(2S)-2-(2-oxoethylidenecarbamoyl)pyrrolidin-1-yl]pentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B133522.png)

![2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol](/img/structure/B133528.png)